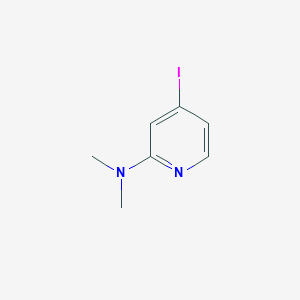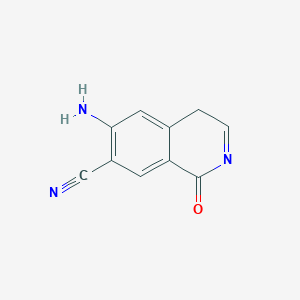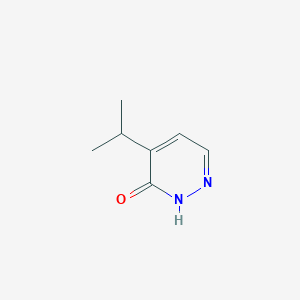![molecular formula C10H9Cl2N3 B15359630 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)
2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine is a chemical compound characterized by its dichloro and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-dichloropyridine with 2-methylimidazole under specific conditions. One common method is the nucleophilic substitution reaction, where the pyridine ring is activated to facilitate the substitution of the imidazole group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. Continuous flow reactors and other advanced techniques can be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of chlorine atoms makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can be performed to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions are common due to the reactive sites on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromic acid.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation can lead to the formation of chlorinated pyridine derivatives.
Reduction may produce partially or fully reduced pyridine derivatives.
Substitution reactions can yield various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.
Biology: In biological research, 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may be useful in designing compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
2,6-Dichloropyridine
2-Methylimidazole
Other pyridine derivatives with similar functional groups
This comprehensive overview provides a detailed understanding of 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine, highlighting its synthesis, reactions, applications, and mechanisms
Propriétés
Formule moléculaire |
C10H9Cl2N3 |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
2,6-dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H9Cl2N3/c1-7-13-2-3-15(7)6-8-4-9(11)14-10(12)5-8/h2-5H,6H2,1H3 |
Clé InChI |
QQKJVFYVIBTDQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)

![6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)
![trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)

![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)


![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)
![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)



